1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with pyridinyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the starting materials might include pyridin-3-ylmethyl isocyanate and a thiophen-2-ylmethylamine derivative.
Substitution Reactions: The thiophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions. These reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinyl group can be reduced to piperidinyl under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thiophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidinyl derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl and thiophenyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with the pyridinyl group at the 4-position.
1-(Pyridin-3-ylmethyl)-1-(2-(furan-2-yl)ethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with furan rings instead of thiophene.
Uniqueness
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the pyridinyl and thiophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups in a single molecule provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(20-13-17-6-3-11-24-17)21(9-7-16-5-2-10-23-16)14-15-4-1-8-19-12-15/h1-6,8,10-12H,7,9,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCTXKDDRHDHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.